
4-Bromocatechol
Overview
Description
4-Bromocatechol, with the chemical formula C6H5BrO2 and CAS registry number 17345-77-6, is a compound known for its applications in various chemical processes. This white crystalline solid is characterized by its bromine and hydroxyl functional groups. This compound is also used in the production of pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromocatechol can be synthesized by dissolving catechol in glacial acetic acid and adding bromine and glacial acetic acid to the solution prepared by dropwise cooling. After 2 hours of reaction, the acetic acid is distilled off under reduced pressure. The obtained crude product is dissolved in a solvent, decolorized with activated carbon, separated, and dried to obtain the finished product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catechol and bromine as raw materials, with glacial acetic acid as the solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromocatechol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed:
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Various substituted catechols depending on the nucleophile used.
Scientific Research Applications
Toxicological Research
4-Bromocatechol is primarily recognized for its role as a metabolite of bromobenzene, contributing to the understanding of hepatotoxicity mechanisms. Studies have shown that both 4-bromophenol and this compound can form as metabolites in vivo, which may play a role in the hepatotoxic effects observed with bromobenzene exposure. In isolated rat hepatocytes, the covalent binding of these metabolites to cellular proteins was investigated, revealing that while they do not significantly contribute to cytotoxicity individually, they may enhance the overall toxic effects of bromobenzene when present together .
Case Study: Hepatotoxicity Mechanisms
- Objective: To determine the role of this compound in bromobenzene-induced liver toxicity.
- Methodology: Isolated rat hepatocytes were treated with varying concentrations of bromobenzene and its metabolites.
- Findings: The study indicated that higher concentrations (1 to 3 mM) were necessary for observable cytotoxic effects, suggesting that while this compound has some binding affinity, it is not the primary contributor to hepatotoxicity .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing various compounds. Its structure allows for further functionalization through reactions such as:
- Palladium-Catalyzed Cross-Coupling Reactions: this compound can participate in cross-coupling reactions with boronic acids to form more complex aromatic compounds. This is particularly useful in synthesizing biologically active molecules and pharmaceuticals .
- Synthesis of Other Halogenated Compounds: The compound can be used as a precursor for synthesizing other halogenated catechols and phenolic compounds through electrophilic aromatic substitution reactions.
Environmental Studies
The environmental impact of halogenated compounds like this compound has been a subject of investigation due to their persistence and potential toxicity in ecosystems. Research into the biodegradation pathways of such compounds is crucial for assessing their environmental fate.
Case Study: Biodegradation Pathways
- Objective: To explore the degradation mechanisms of this compound in microbial environments.
- Methodology: Microbial cultures were exposed to this compound to monitor degradation rates and byproducts.
- Findings: The study revealed that certain bacterial strains could effectively degrade this compound, highlighting its potential for bioremediation applications .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Outcomes |
---|---|---|
Toxicological Research | Investigating hepatotoxicity mechanisms related to bromobenzene exposure | Limited contribution to cytotoxicity but enhances effects |
Organic Synthesis | Intermediate for cross-coupling reactions and synthesis of complex compounds | Valuable precursor in pharmaceutical chemistry |
Environmental Studies | Studying biodegradation pathways in microbial environments | Potential for bioremediation through microbial degradation |
Mechanism of Action
The mechanism of action of 4-Bromocatechol involves its interaction with various molecular targets and pathways. In biological systems, it acts as an inhibitor of dopamine sulfotransferase, affecting the metabolism of dopamine . The compound can also undergo metabolic transformations, forming potentially toxic metabolites such as 4-bromophenol and bromobenzene-3,4-dihydrodiol .
Comparison with Similar Compounds
4-Bromocatechol belongs to the class of catechols, which are compounds containing a 1,2-benzenediol moiety. Similar compounds include:
Catechol (1,2-benzenediol): Lacks the bromine atom present in this compound.
4-Chlorocatechol: Contains a chlorine atom instead of a bromine atom.
4-Methylcatechol: Contains a methyl group instead of a bromine atom.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to other catechols. This makes it a valuable reagent in organic synthesis and various industrial applications .
Biological Activity
4-Bromocatechol, a brominated derivative of catechol, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including antiviral, antibacterial, and enzymatic effects, supported by data tables and relevant case studies.
This compound (C6H5BrO2) is characterized by the presence of a bromine atom at the para position relative to the hydroxyl groups on the benzene ring. This structural modification influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiviral Activity
- Antibacterial Activity
- Enzymatic Activity
- Biodegradation Potential
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties. A study demonstrated that compounds similar to this compound derived from marine algae showed inhibitory effects against human rhinoviruses. Specifically, one compound had an IC50 of 2.50 μg/mL against HRV2, suggesting potential therapeutic applications for respiratory viral infections .
Antibacterial Activity
This compound has also been studied for its antibacterial properties. In a broader context, halogenated phenolic compounds have shown effectiveness against various bacterial strains. For instance, a review highlighted that brominated compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives showing IC50 values in the low micromolar range .
Table 1: Antibacterial Activity of Halogenated Compounds
Compound | Target Bacteria | IC50 (µM) |
---|---|---|
This compound | Staphylococcus aureus | 6.2 |
Polybrominated Compounds | Escherichia coli | 40 |
Other Brominated Phenols | Bacillus subtilis | 3.4 |
Enzymatic Activity
The enzymatic activity of this compound has been linked to its role as a substrate in microbial degradation processes. Studies have shown that bacteria such as Pseudomonas species can utilize brominated catechols as carbon sources, leading to the production of less toxic metabolites . This biodegradation potential is crucial for bioremediation efforts involving halogenated organic pollutants.
Table 2: Enzymatic Activities Related to Brominated Catechols
Substrate | Microorganism | Enzyme Activity (nmol/min/mg protein) |
---|---|---|
This compound | Sphingomonas sp. | 12 |
3-Chlorocatechol | Pseudomonas sp. | 24 |
Non-halogens | Control | 35 |
Case Studies
- Antiviral Study : A detailed investigation into the antiviral properties of polybrominated compounds isolated from Neorhodomela aculeata demonstrated that certain derivatives, including those resembling this compound, effectively inhibited human rhinovirus replication in vitro .
- Biodegradation Research : A study focusing on the biodegradation of halogenated compounds showed that Pseudomonas strains could metabolize this compound efficiently, highlighting its potential for use in bioremediation strategies targeting brominated pollutants .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 4-Bromocatechol, and how can purity be validated?
- Methodological Answer : Synthesis of this compound is typically achieved via bromination of catechol derivatives or enzymatic pathways. For example, bromobenzene metabolism in human liver microsomes produces this compound as a metabolite, requiring HPLC or GC-MS to confirm purity and identity . Structural validation should combine NMR (e.g., H, C) and FT-IR spectroscopy to resolve aromatic proton environments and confirm hydroxyl/bromine functional groups . Purity assessment via melting point analysis or chromatography (≥98% purity thresholds) is critical for reproducibility .
Q. How can researchers characterize this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design controlled stability studies using buffer solutions (pH 2–12) and thermal stress (e.g., 25–80°C). Monitor degradation via UV-vis spectroscopy (e.g., absorbance shifts at 280 nm) or LC-MS to identify breakdown products . Quantify stability using Arrhenius kinetics to model degradation rates. Document experimental parameters rigorously (e.g., solvent, ionic strength) to enable replication .
Q. What analytical techniques are recommended for distinguishing this compound from structural analogs like 3-Bromocatechol?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H NMR coupling constants can differentiate positional isomers. For example, H NMR signals for adjacent hydroxyl protons in this compound exhibit distinct splitting patterns compared to meta-substituted analogs . Pair this with X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm stereoelectronic properties .
Advanced Research Questions
Q. How can contradictions in reported reaction kinetics of this compound degradation be resolved?
- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., light exposure, trace metal catalysts). Replicate experiments under inert atmospheres (N/Ar) with controlled light conditions. Use statistical tools (ANOVA, error propagation analysis) to quantify variability . Cross-validate data with independent methods (e.g., EPR for radical intermediates) and publish raw datasets in repositories like Chemotion for transparency .
Q. What experimental designs are optimal for studying this compound’s role in enzymatic pathways (e.g., dioxygenase systems)?
- Methodological Answer : Employ stopped-flow kinetics with UV-vis monitoring to capture transient intermediates (e.g., quinones). Use isotopic labeling (O, DO) to trace oxygen incorporation pathways . Pair with molecular docking simulations to predict enzyme-substrate interactions and validate with site-directed mutagenesis .
Q. How should researchers handle interdisciplinary data (e.g., toxicological + spectroscopic) when assessing this compound’s environmental impact?
- Methodological Answer : Integrate datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, combine LC-MS/MS quantification of environmental samples with ecotoxicology assays (e.g., Daphnia magna LC). Use tools like nmrXiv or RADAR4Chem for structured data storage and cross-disciplinary collaboration . Address contradictions via sensitivity analysis and meta-regression .
Q. What strategies mitigate spectral interference when analyzing this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Implement matrix-matched calibration and standard addition methods to correct for ion suppression in LC-MS. Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to enhance specificity. Validate with blank spikes and recovery studies (85–115% recovery thresholds) .
Q. Data Management & Reproducibility
Q. How can researchers ensure long-term reproducibility of this compound studies?
- Methodological Answer : Adhere to the Beilstein Journal’s guidelines: publish detailed synthetic procedures (solvents, catalysts, reaction times) in main texts or supplementary materials. For computational studies, share input files (e.g., Gaussian .com) and force field parameters . Use ELNs (Electronic Lab Notebooks) like Chemotion to timestamp and version-control data .
Q. What are best practices for managing conflicting spectral assignments in this compound research?
- Methodological Answer : Establish a reference dataset using certified standards (e.g., NIST reference materials) . Cross-validate assignments via collaborative inter-laboratory studies and publish raw spectral data in public repositories. Apply IUPAC guidelines for NMR reporting (δ values, multiplicity) to minimize ambiguity .
Q. Ethical & Reporting Standards
Q. How should researchers address ethical considerations in publishing this compound data?
- Methodological Answer : Disclose all conflicts of interest and funding sources. For toxicological data, adhere to OECD guidelines for humane endpoints in animal studies. Use plagiarism detection software (e.g., iThenticate) and cite prior work exhaustively, prioritizing primary literature over reviews .
Properties
IUPAC Name |
4-bromobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVKHRQMAUJBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169617 | |
Record name | 4-Bromocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17345-77-6 | |
Record name | 4-Bromocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17345-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HF58D98SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Bromocatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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